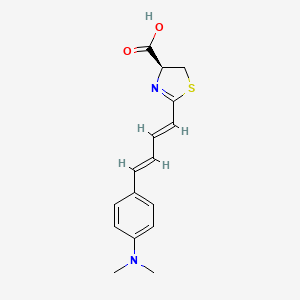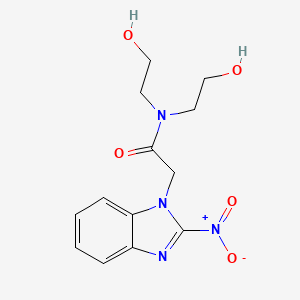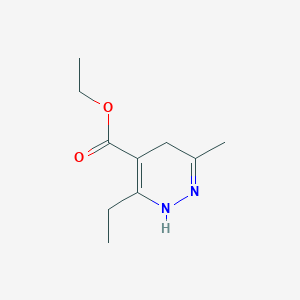![molecular formula C7H2Cl2FN3O B14013012 5,7-Dichloro-8-fluoropyrido[4,3-d]pyrimidin-4(3H)-one](/img/structure/B14013012.png)
5,7-Dichloro-8-fluoropyrido[4,3-d]pyrimidin-4(3H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,7-Dichloro-8-fluoro-1H-pyrido[4,3-d]pyrimidin-4-one: is a heterocyclic compound with significant interest in various fields of scientific research. This compound is characterized by its unique structure, which includes chlorine and fluorine atoms, making it a valuable candidate for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5,7-dichloro-8-fluoro-1H-pyrido[4,3-d]pyrimidin-4-one typically involves the reaction of pyrimidine derivatives with appropriate halogenating agents. One common method includes the reaction of 5,7-dichloro-8-fluoropyrimidine with a suitable nucleophile under controlled conditions . The reaction conditions often involve the use of solvents like dimethylformamide (DMF) and catalysts to facilitate the halogenation process .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) ensures the production of high-purity 5,7-dichloro-8-fluoro-1H-pyrido[4,3-d]pyrimidin-4-one .
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The compound undergoes nucleophilic substitution reactions due to the presence of halogen atoms.
Oxidation and Reduction: It can participate in oxidation and reduction reactions, often using reagents like hydrogen peroxide for oxidation and sodium borohydride for reduction.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium methoxide in methanol, potassium tert-butoxide in tetrahydrofuran (THF).
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Sodium borohydride in ethanol.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium methoxide can yield methoxy-substituted derivatives .
Scientific Research Applications
Chemistry: In chemistry, 5,7-dichloro-8-fluoro-1H-pyrido[4,3-d]pyrimidin-4-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery .
Biology: In biological research, this compound is studied for its potential as an enzyme inhibitor. Its ability to interact with specific enzymes makes it a candidate for developing new therapeutic agents .
Medicine: In medicine, derivatives of this compound are explored for their potential antiviral and anticancer properties. The presence of halogen atoms enhances its ability to interact with biological targets .
Industry: In the industrial sector, it is used in the development of agrochemicals and materials science. Its stability and reactivity make it suitable for various applications .
Mechanism of Action
The mechanism of action of 5,7-dichloro-8-fluoro-1H-pyrido[4,3-d]pyrimidin-4-one involves its interaction with molecular targets such as enzymes and receptors. The compound’s halogen atoms play a crucial role in binding to active sites, inhibiting enzyme activity, and modulating biological pathways . This interaction can lead to the inhibition of specific enzymes, making it a potential candidate for therapeutic applications .
Comparison with Similar Compounds
- 5,7-Dichloro-8-fluoro-2-(methylthio)pyrido[4,3-d]pyrimidin-4-one
- 7-Chloro-8-fluoro-2,4-dihydroxypyrido[4,3-d]pyrimidine
Comparison: Compared to similar compounds, 5,7-dichloro-8-fluoro-1H-pyrido[4,3-d]pyrimidin-4-one
Properties
Molecular Formula |
C7H2Cl2FN3O |
|---|---|
Molecular Weight |
234.01 g/mol |
IUPAC Name |
5,7-dichloro-8-fluoro-3H-pyrido[4,3-d]pyrimidin-4-one |
InChI |
InChI=1S/C7H2Cl2FN3O/c8-5-2-4(3(10)6(9)13-5)11-1-12-7(2)14/h1H,(H,11,12,14) |
InChI Key |
NKSGFNYKPLSQNS-UHFFFAOYSA-N |
Canonical SMILES |
C1=NC2=C(C(=O)N1)C(=NC(=C2F)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![{4-[Bis(2-chloroethyl)amino]phenyl}(phenyl)acetic acid](/img/structure/B14012930.png)

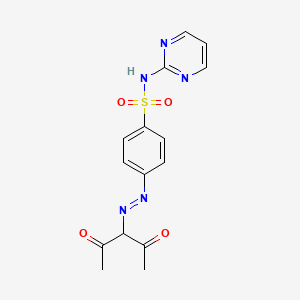
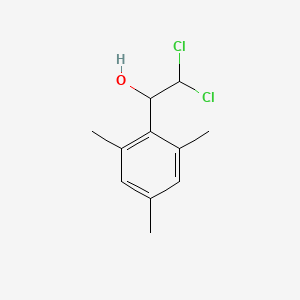

![4-Bromo-5-chloro-1H-pyrrolo[2,3-C]pyridine](/img/structure/B14012961.png)
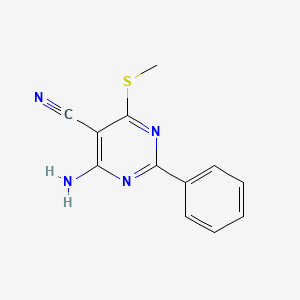


![2-[4-(1H-benzimidazol-2-yl)phenoxy]ethyl methanesulfonate](/img/structure/B14012992.png)
